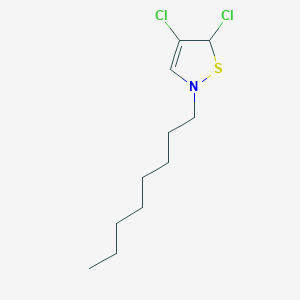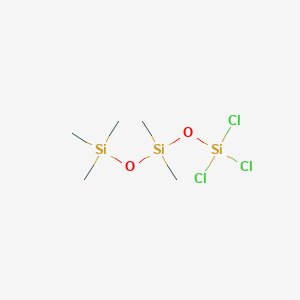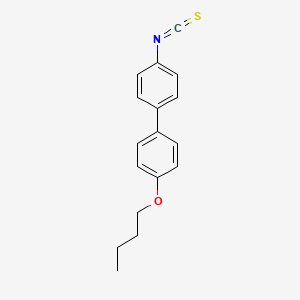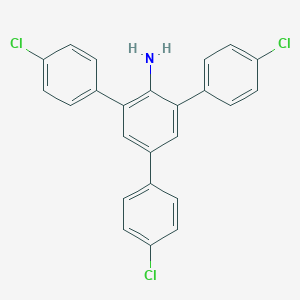![molecular formula C26H35NO3 B12559242 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 146583-34-8](/img/structure/B12559242.png)
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by a dodecyloxy group attached to a benzene ring, which is further substituted with a nitrophenyl ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:
Formation of the Dodecyloxybenzene Intermediate: This step involves the alkylation of hydroquinone with dodecyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Nitrobenzaldehyde Intermediate: This step involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde.
Condensation Reaction: The final step involves the condensation of the dodecyloxybenzene intermediate with the nitrobenzaldehyde intermediate in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The ethenyl group can be oxidized to form an epoxide using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: m-Chloroperbenzoic acid.
Substitution: Alkyl or aryl halides, bases such as sodium hydride.
Major Products Formed:
Reduction: 1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene.
Oxidation: 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)epoxy]benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in devices such as OLEDs and OPVs.
Biological Imaging: Acts as a fluorescent probe, emitting light upon excitation and allowing visualization of biological structures.
Molecular Targets and Pathways:
Charge Transport: Interacts with other organic molecules to form conductive pathways in electronic devices.
Fluorescent Probing: Binds to specific biological molecules, enabling their detection through fluorescence.
Vergleich Mit ähnlichen Verbindungen
1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can be compared with similar compounds such as:
1-(Dodecyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene: Similar structure but with an amino group instead of a nitro group, leading to different electronic properties.
1-(Dodecyloxy)-4-[2-(4-methoxyphenyl)ethenyl]benzene: Contains a methoxy group instead of a nitro group, affecting its reactivity and applications.
Uniqueness: The presence of both the dodecyloxy and nitrophenyl ethenyl groups in this compound imparts unique electronic and optical properties, making it particularly valuable in the fields of materials science and organic electronics.
Eigenschaften
CAS-Nummer |
146583-34-8 |
|---|---|
Molekularformel |
C26H35NO3 |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
1-[2-(4-dodecoxyphenyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C26H35NO3/c1-2-3-4-5-6-7-8-9-10-11-22-30-26-20-16-24(17-21-26)13-12-23-14-18-25(19-15-23)27(28)29/h12-21H,2-11,22H2,1H3 |
InChI-Schlüssel |
JHMRVCBQMQGAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)

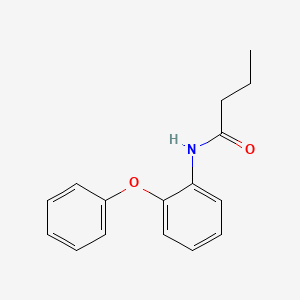
![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
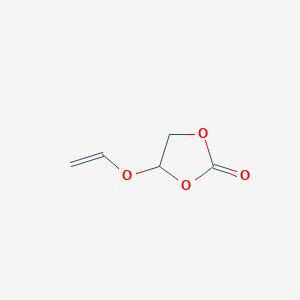
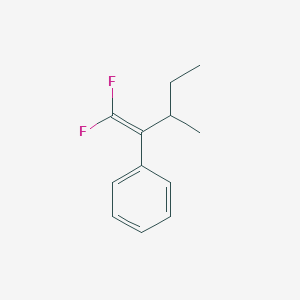
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
